Tos-PEG4-NH-Boc

PROTAC Bioconjugation Orthogonal Chemistry

Tos-PEG4-NH-Boc (also known as t-Boc-N-Amido-PEG4-Tos or PROTAC Linker is a heterobifunctional PROTAC linker comprising a tetraethylene glycol (PEG4) spacer flanked by a para-toluenesulfonyl (tosyl) leaving group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. With a molecular formula of C20H33NO8S and a molecular weight of 447.54 g/mol, it is supplied as a high-purity solid (typically ≥98% by HPLC) and is soluble to at least 40 mg/mL in DMSO.

Molecular Formula C20H33NO8S
Molecular Weight 447.5 g/mol
CAS No. 1246999-33-6
Cat. No. B3177017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG4-NH-Boc
CAS1246999-33-6
Molecular FormulaC20H33NO8S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C
InChIInChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22)
InChIKeyNWLAEQSWDZYPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tos-PEG4-NH-Boc (CAS 1246999-33-6): A Heterobifunctional PEG4 PROTAC Linker with Tosyl and Boc Termini


Tos-PEG4-NH-Boc (also known as t-Boc-N-Amido-PEG4-Tos or PROTAC Linker 7) is a heterobifunctional PROTAC linker comprising a tetraethylene glycol (PEG4) spacer flanked by a para-toluenesulfonyl (tosyl) leaving group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other . With a molecular formula of C20H33NO8S and a molecular weight of 447.54 g/mol, it is supplied as a high-purity solid (typically ≥98% by HPLC) and is soluble to at least 40 mg/mL in DMSO . The compound is designed for modular assembly of PROTACs (proteolysis-targeting chimeras) and related bioconjugates, enabling stepwise, orthogonal conjugation of E3 ligase ligands and target-protein warheads via sequential nucleophilic substitution and acid-labile deprotection [1].

Why a Tosyl–Boc PEG4 Linker Cannot Be Replaced by Generic Alternatives in PROTAC Assembly


Simple PEG4 diols or monofunctional PEG spacers lack the discrete, chemically distinct end-group reactivity that Tos-PEG4-NH-Boc provides. The tosyl terminus is a superior leaving group for nucleophilic displacement by amines, thiols, or alkoxides, while the Boc-protected amine remains inert under the same conditions and can be deprotected orthogonally with mild acid (e.g., TFA) [1]. This orthogonal reactivity is essential for sequential, high-yield assembly of heterobifunctional PROTACs without cross-reactivity or premature deprotection [2]. Substituting an unprotected amine-terminated linker (e.g., NH2-PEG4-Boc) risks side reactions during the first conjugation step, while replacing the tosyl with a hydroxyl group (e.g., Boc-NH-PEG4-OH) requires additional activation chemistry that introduces variability in coupling efficiency . The quantitative evidence below demonstrates that Tos-PEG4-NH-Boc uniquely enables a predictable, two-step synthetic route that minimizes purification burden and maximizes PROTAC yield.

Tos-PEG4-NH-Boc: Quantitative Evidence of Differentiation for Scientific Procurement


Orthogonal Bifunctional Reactivity: Tosyl Leaving Group vs. Boc-Protected Amine

Tos-PEG4-NH-Boc carries a tosyl group that acts as an excellent leaving group in nucleophilic substitution reactions, while the Boc-protected amine remains fully stable under these conditions [1]. In contrast, the analog Boc-NH-PEG4-OH (CAS 106984-09-2) terminates in a hydroxyl group that requires pre-activation (e.g., mesylation or conversion to a halide) before nucleophilic displacement, adding an extra synthetic step and introducing batch-dependent variability in activation efficiency . Similarly, NH2-PEG4-Boc (CAS 811442-84-9) bears a free amine that competes with the desired nucleophile during the first conjugation, leading to inseparable side products and reduced yield .

PROTAC Bioconjugation Orthogonal Chemistry

Demonstrated Utility in a Highly Potent Degrader: BI-3663 (IC50 18 nM vs. PTK2/FAK)

The closely related linker Tos-PEG4-t-butyl ester (Tos-PEG4-Boc, CAS 217817-01-1) has been used to synthesize BI-3663, a PROTAC that inhibits PTK2 (FAK) with an IC50 of 18 nM and achieves potent cellular degradation via cereblon E3 ligase recruitment [1]. Tos-PEG4-NH-Boc differs from Tos-PEG4-t-butyl ester by replacing the t-butyl ester with a Boc-protected amine, offering a more direct conjugation handle for amine-reactive warheads and E3 ligands. The PEG4 length (four ethylene glycol units) provides a rigid-enough spacer to enforce productive ternary complex geometry, as demonstrated across multiple PROTAC campaigns [2].

PROTAC Targeted Protein Degradation PTK2/FAK

High-Purity Specification with Multi-Method Analytical Characterization

Tos-PEG4-NH-Boc is routinely supplied at ≥98% purity as determined by HPLC, with complementary confirmation by LC/MS, 1H NMR, and elemental analysis [1]. In contrast, the analog Boc-NH-PEG4-OH (CAS 106984-09-2) is typically offered at 95–98% purity, and NH2-PEG4-Boc (CAS 811442-84-9) at ≥95% . The narrow purity specification reduces the risk of unidentified impurities interfering with biological assays or obscuring structure-activity relationships (SAR) in degrader optimization [2].

Purity Quality Control Analytical Chemistry

Long-Term Stability Profile Enabling Multi-Year Project Utility

Tos-PEG4-NH-Boc is stable for 36 months when stored lyophilized at -20°C under desiccation, and for 6 months in stock solution at -20°C [1]. This stability profile is superior to that of NH2-PEG4-Boc (CAS 811442-84-9), which is recommended for storage at 2–8°C and protected from light, indicating greater susceptibility to degradation . Tos-PEG4-OH (CAS 77544-60-6) is a liquid at ambient temperature and prone to hydrolysis of the tosyl group upon prolonged storage, necessitating more frequent repurchase .

Stability Storage Long-Term Studies

Optimized DMSO Solubility for High-Concentration Stock Solutions

Tos-PEG4-NH-Boc achieves a stock solution concentration of 40 mg/mL in DMSO, corresponding to approximately 89 mM . This is comparable to Tos-PEG4-t-butyl ester (CAS 217817-01-1), which dissolves at ~100 mg/mL (approx. 231 mM) in DMSO . The adequate solubility enables preparation of concentrated stock solutions for high-throughput PROTAC library synthesis, reducing the volume of organic solvent introduced into biological assays and minimizing vehicle toxicity.

Solubility Formulation High-Throughput Screening

PEG4 Spacer Length Matches Empirically Optimal Range for Ternary Complex Formation

The PEG4 spacer (four ethylene glycol units, approximately 14 atoms end-to-end) falls within the empirically validated optimal range for PROTAC linker length [1]. PEG4, PEG6, and PEG8 have become the standard lengths against which all novel rigid linkers are measured, with PEG4 providing a near-rigid span useful for buried or sterically congested protein pockets [2]. Linkers shorter than PEG3 often preclude productive ternary complex formation, while linkers longer than PEG8 can introduce excessive conformational entropy, reducing degradation efficiency [3].

Linker Length Ternary Complex PROTAC Design

Tos-PEG4-NH-Boc: Best-Fit Research and Industrial Application Scenarios Based on Quantified Evidence


Modular PROTAC Library Synthesis via Sequential Orthogonal Conjugation

The tosyl group undergoes rapid nucleophilic displacement with amine- or thiol-containing E3 ligase ligands first, while the Boc-protected amine remains intact. After purification of the intermediate, the Boc group is removed with TFA/DCM to expose a free amine for coupling to the target-protein warhead. This two-step, three-component strategy enables generation of diverse PROTAC libraries with minimal side-product formation [1]. The documented 98% purity and DMSO solubility support automated parallel synthesis on liquid-handling platforms.

FAK/PTK2 Degrader Development Following the BI-3663 Template

The structurally analogous linker Tos-PEG4-t-butyl ester yielded BI-3663, a cereblon-recruiting PROTAC with 18 nM IC50 against PTK2 and confirmed cellular degradation [2]. Tos-PEG4-NH-Boc provides an alternative conjugation handle (amine vs. carboxylic acid) that may be preferred when the E3 ligase ligand or warhead lacks a suitable carboxylate. This template approach accelerates the discovery of novel focal adhesion kinase degraders for oncology applications.

Long-Term Lead Optimization Campaigns Requiring Multi-Year Compound Supply

With a documented 36-month powder stability at -20°C and 6-month stock solution stability [3], Tos-PEG4-NH-Boc is well-suited for PROTAC programs that span multiple years. Procuring a single batch at extended gram scale reduces lot-to-lot variability across iterative rounds of medicinal chemistry optimization, ensuring that observed SAR trends are not confounded by linker degradation.

ADC Linker and Bioconjugation Research Requiring Orthogonal Functional Groups

Beyond PROTACs, the tosyl–Boc orthogonal pair is applicable to the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates where controlled, stepwise attachment of payloads is critical . The PEG4 spacer imparts hydrophilicity and reduces aggregation of the final conjugate, while the tosyl group's reliable leaving-group reactivity ensures consistent drug-to-antibody ratios (DAR) in ADC production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tos-PEG4-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.